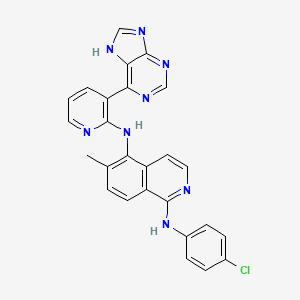

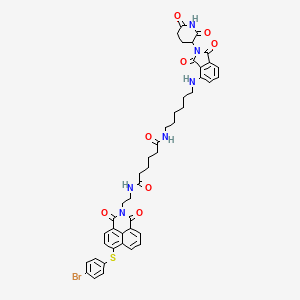

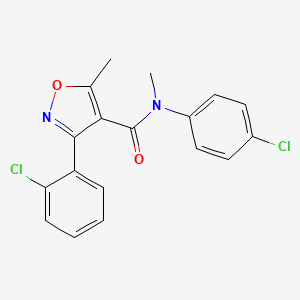

![molecular formula C31H40N8O3S B608956 N-(2-Metil-1-(2-(1-metilpiperidin-4-il)fenil)propan-2-il)-4-(2-(metilsulfonil)-1H-benzo[d]imidazol-1-il)-6-morfolino-1,3,5-triazin-2-amina CAS No. 1595129-71-7](/img/structure/B608956.png)

N-(2-Metil-1-(2-(1-metilpiperidin-4-il)fenil)propan-2-il)-4-(2-(metilsulfonil)-1H-benzo[d]imidazol-1-il)-6-morfolino-1,3,5-triazin-2-amina

Descripción general

Descripción

PWT143, also known as ME-401, is an orally bioavailable inhibitor of the delta isoform of phosphatidylinositide 3-kinase (PI3K), with potential antineoplastic activity. Upon oral administration, PI3K-delta inhibitor PWT143 selectively inhibits the delta isoform of PI3K and prevents the activation of the PI3K/AKT signaling pathway. This both decreases proliferation and induces cell death in PI3K-delta-overexpressing tumor cells. PI3K-delta plays a key role in the proliferation and survival of hematologic cancer cells. The targeted inhibition of PI3K-delta is designed to preserve PI3K signaling in normal, non-neoplastic cells. PI3K, an enzyme often overexpressed in cancer cells, plays a crucial role in tumor cell regulation and survival.

Aplicaciones Científicas De Investigación

Investigación del Cáncer

ME401 es un inhibidor selectivo de PI3Kδ {svg_1}. Se ha utilizado en varios estudios relacionados con el cáncer, particularmente en el tratamiento del Linfoma Folicular (LF) y el Linfoma de Zona Marginal (LMZ) {svg_2} {svg_3}. Ha mostrado resultados prometedores en estas áreas.

Ensayos Clínicos

ME401 se ha utilizado en varios ensayos clínicos. Por ejemplo, un estudio de Fase 3 combinó ME401 con Rituximab para tratar a pacientes con iNHL {svg_4}. Otro ensayo investigó la eficacia de ME401 en pacientes con LF y LMZ recidivantes/refractarios {svg_5}.

Farmacodinamia

Las características farmacodinámicas de ME401 son distintas de otros inhibidores de PI3Kδ {svg_6}. Tiene un alto volumen de distribución, una vida media larga y cinética de penetración/retención intracelular {svg_7}.

Programas de Dosificación

Se ha realizado investigación sobre los programas de dosificación de ME401. Un estudio investigó programas de dosificación continua e intermitente en pacientes con Linfoma Folicular recidivante/refractario {svg_8}.

Terapias Combinadas

ME401 se ha estudiado en combinación con otros medicamentos. Por ejemplo, se ha combinado con Rituximab en un estudio de Fase 3 {svg_9}.

Aplicaciones a Baja Temperatura

Aunque no está directamente relacionado con las aplicaciones médicas del compuesto, ME401 también es el nombre de un curso en la Universidad de Illinois que cubre el diseño de equipos para la producción de bajas temperaturas {svg_10}. Esto podría ser potencialmente relevante en el contexto del almacenamiento y transporte del compuesto.

Mecanismo De Acción

ME-401, also known as N-(2-Methyl-1-(2-(1-methylpiperidin-4-yl)phenyl)propan-2-yl)-4-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine, is a potent and selective oral small-molecule inhibitor of Phosphatidylinositol 3-Kinase δ (PI3Kδ) .

Target of Action

The primary target of ME-401 is the PI3Kδ isoform , which mediates multiple events in lymphocytes, including cell proliferation, survival, and motility . This makes it an attractive target for drug development, particularly for the treatment of lymphoid malignancies .

Mode of Action

ME-401 selectively inhibits PI3Kδ, leading to downstream inhibitory effects on cell growth and survival . This inhibition is utilized to treat lymphoid malignancies .

Biochemical Pathways

PI3Kδ signaling is at the crossroads of B-cell receptor signaling pathways that are major drivers of survival and proliferation of B-cell malignancies . Inhibition of PI3Kδ by ME-401 disrupts these pathways, leading to decreased cell proliferation, survival, and motility .

Pharmacokinetics

ME-401 has been shown to have a high oral bioavailability of 79% in dogs . It distributes into the lymph in dogs and permeates into cells readily . The human blood to plasma ratio of ME-401 is 1.4, and it has 50% retention in the Caco-2 cell monolayer at 1 μM . The high binding affinity and low dissociation rate of ME-401 result in an equilibrium dissociation constant (KD) of 3.03×10−11 M .

Result of Action

ME-401 has demonstrated high overall response rates in both follicular lymphoma (FL) and chronic lymphocytic leukemia or small lymphocytic lymphoma (CLL/SLL). In a Phase 1b study, an 80% overall response rate was observed in patients with relapsed or refractory (r/r) FL . Comparable overall response rates were observed across patient groups receiving ME-401 as a monotherapy or in combination with rituximab .

Action Environment

The efficacy of ME-401 can be influenced by the dosing schedule. An intermittent dosing schedule (one week on, three weeks off) appears to markedly reduce toxicity and maintain efficacy . This novel dosing strategy allows for T-regulatory cell repopulation, which could potentially expand the role of PI3K inhibitors in B-cell malignancies .

Análisis Bioquímico

Biochemical Properties

ME401 exhibits high selectivity for the PI3Kδ isoform and has different drug properties compared to other PI3Kδ inhibitors . This compound has the potential to become the best-in-class PI3Kδ inhibitor .

Cellular Effects

ME401 has shown promising results in the treatment of various B-cell malignancies . The compound’s clinical characteristics suggest that it has the potential to address a range of B-cell malignancies, either as a monotherapy or in combination with other cancer drugs .

Molecular Mechanism

The molecular mechanism of ME401 involves the inhibition of PI3Kδ, a type of enzyme that is often overexpressed in cancer cells and plays a key role in the proliferation and survival of blood tumors .

Temporal Effects in Laboratory Settings

The temporal effects of ME401 are currently being evaluated in various clinical trials . In 2020, the U.S. FDA granted fast track designation to ME401 .

Metabolic Pathways

ME401 is involved in the PI3K signaling pathway, which plays a crucial role in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Propiedades

IUPAC Name |

N-[2-methyl-1-[2-(1-methylpiperidin-4-yl)phenyl]propan-2-yl]-4-(2-methylsulfonylbenzimidazol-1-yl)-6-morpholin-4-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40N8O3S/c1-31(2,21-23-9-5-6-10-24(23)22-13-15-37(3)16-14-22)36-27-33-28(38-17-19-42-20-18-38)35-29(34-27)39-26-12-8-7-11-25(26)32-30(39)43(4,40)41/h5-12,22H,13-21H2,1-4H3,(H,33,34,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGTXVGREXBMCCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1C2CCN(CC2)C)NC3=NC(=NC(=N3)N4CCOCC4)N5C6=CC=CC=C6N=C5S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40N8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

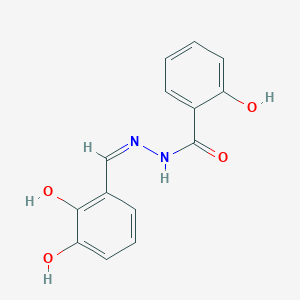

![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B608881.png)

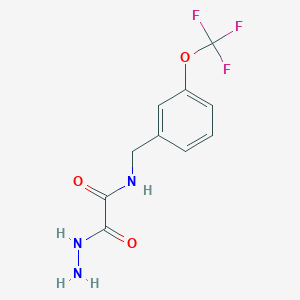

![5,7-dihydroxy-8-methyl-4-phenyl-3-[(E)-3-phenylprop-2-enoyl]chromen-2-one](/img/structure/B608886.png)

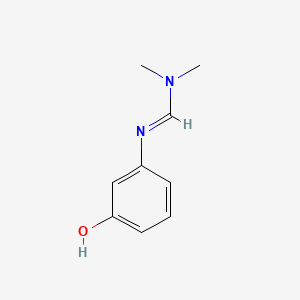

![(4S)-3-[2-[[(1S)-1-[4-[(4-acetylpiperazin-1-yl)methyl]phenyl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B608893.png)